4-Amino-1lambda4-thian-1-one hydrochloride

Description

Introduction and Chemical Identity

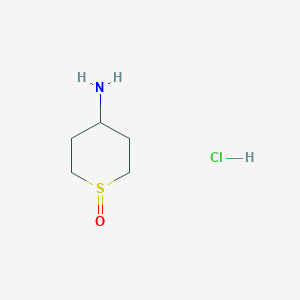

4-Amino-1lambda4-thian-1-one hydrochloride represents a distinctive example of sulfur-containing heterocyclic compounds that incorporate both oxidized sulfur centers and amino functional groups. This compound belongs to the broader family of thian derivatives, which are six-membered heterocyclic rings containing sulfur atoms in various oxidation states. The presence of the lambda notation in its nomenclature indicates a non-standard oxidation state of sulfur, specifically reflecting the tetrahedral coordination geometry around the sulfur center with formal oxidation beyond the typical divalent state.

The molecular structure of this compound features a six-membered ring system where sulfur occupies a ring position and exhibits lambda4 character, indicating the presence of four bonds to the sulfur atom. The amino group positioned at the 4-carbon of the ring system provides nucleophilic character, while the hydrochloride salt formation enhances solubility and stability properties. This combination of structural features places the compound within the specialized category of amino-substituted oxidized sulfur heterocycles.

The chemical identity of 4-Amino-1lambda4-thian-1-one hydrochloride is fundamentally defined by its molecular formula C5H12ClNOS and molecular weight of 169.67 grams per mole. The compound exhibits characteristics typical of heterocyclic sulfur compounds while incorporating the unique electronic and steric properties associated with lambda4 sulfur centers. These structural features contribute to its potential utility in synthetic organic chemistry and pharmaceutical research applications.

Historical Context and Development

The development of 4-Amino-1lambda4-thian-1-one hydrochloride reflects the broader historical evolution of sulfur-nitrogen heterocyclic chemistry, which has maintained sustained research interest over multiple decades of organic synthesis development. Sulfur and nitrogen-containing heterocyclic compounds have constituted one of the largest areas of research in organic chemistry for more than a century, contributing significantly to biological and industrial applications as well as fundamental understanding of life processes.

The historical foundation for compounds of this type emerges from extensive research into sulfur-nitrogen heterocycles, which have demonstrated highly stable aromatic characteristics and distinctive physicochemical properties relevant to material science applications, particularly in the design of molecular conductors and magnets. The lambda notation system, which is essential for properly describing the oxidation state of sulfur in this compound, developed as part of the systematic evolution of chemical nomenclature to address non-standard bonding situations in heteroatom chemistry.

Research into sulfur-containing heterocycles has intensified during recent decades due to growing interest in understanding the properties and transformations of these heterocyclic systems. The unique characteristics found in many sulfur-nitrogen heterocycles have led to the development of modern synthetic methods that enable access to previously difficult-to-prepare structural motifs. The synthesis of 4-Amino-1lambda4-thian-1-one hydrochloride represents part of this broader synthetic methodology development, incorporating techniques for introducing amino functionality into oxidized sulfur heterocyclic frameworks.

Nomenclature and Identification

The nomenclature system for 4-Amino-1lambda4-thian-1-one hydrochloride incorporates multiple specialized naming conventions that reflect its complex structural features and electronic characteristics. The systematic naming approach combines elements of heterocyclic nomenclature, lambda notation for non-standard sulfur oxidation states, and salt nomenclature for the hydrochloride component. This multi-faceted naming system ensures precise communication of the compound's structural identity within the scientific community.

International Union of Pure and Applied Chemistry Name and Alternative Designations

The International Union of Pure and Applied Chemistry name for this compound follows systematic heterocyclic nomenclature principles while incorporating lambda notation to specify the sulfur oxidation state. The primary designation "4-Amino-1lambda4-thian-1-one hydrochloride" conveys several critical structural elements: the "thian" root indicates a six-membered sulfur-containing heterocycle, the "lambda4" notation specifies the tetrahedral coordination geometry of sulfur, the "1-one" designation indicates the presence of a ketone functionality, and the "4-amino" prefix identifies the position and nature of the amino substituent.

Alternative designations for this compound include systematic names that emphasize different aspects of its structure. The compound may be referred to as "4-Aminotetrahydro-2H-thiopyran 1-oxide hydrochloride," which emphasizes the thiopyran ring system and explicitly identifies the oxidation state as a sulfoxide. This alternative nomenclature approach provides clarity regarding the relationship of the compound to the parent thiopyran structure while maintaining specificity about the oxidation level and substitution pattern.

The systematic naming approach also permits description of the compound using substitutive nomenclature principles, where the heterocyclic ring serves as the parent structure and functional groups are named as substituents. This flexibility in nomenclature reflects the established principles of chemical naming systems that accommodate multiple valid approaches to describing complex molecular structures. The hydrochloride designation uniformly indicates the presence of the compound as a salt with hydrochloric acid, enhancing water solubility and providing a stable crystalline form.

Chemical Abstracts Service Registry and Database Identifiers

The Chemical Abstracts Service registry number for 4-Amino-1lambda4-thian-1-one hydrochloride is 1158419-15-8, providing a unique numerical identifier that enables unambiguous identification across chemical databases and literature sources. This registry number serves as the primary reference for database searches and ensures consistency in chemical information management systems worldwide. The Chemical Abstracts Service system assigns these numbers sequentially, and the specific number for this compound reflects its registration within the comprehensive chemical substance database.

Database identification systems extend beyond the Chemical Abstracts Service registry to include additional standardized identifiers that facilitate chemical information exchange. The compound's entry in various chemical databases includes molecular descriptor codes such as the Simplified Molecular Input Line Entry System representation "O=S1CCC(CC1)N.[H]Cl" which provides a machine-readable format for structural representation. These standardized representations enable automated structure searching and chemical informatics applications.

The Master Data Number designation MFCD15201592 provides an additional identifier within the chemical supplier and inventory management systems. This numbering system facilitates commercial identification and inventory tracking across multiple chemical suppliers and research institutions. The integration of multiple identifier systems ensures comprehensive coverage and accessibility of chemical information across different platforms and applications.

Table 1: Chemical Identifiers for 4-Amino-1lambda4-thian-1-one Hydrochloride

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1158419-15-8 |

| Molecular Formula | C5H12ClNOS |

| Molecular Weight | 169.67 g/mol |

| Simplified Molecular Input Line Entry System | O=S1CCC(CC1)N.[H]Cl |

| Master Data Number | MFCD15201592 |

Lambda Notation in Sulfur Chemistry

The lambda notation system represents a crucial advancement in chemical nomenclature for describing non-standard oxidation states and coordination geometries in heteroatom chemistry. In the case of 4-Amino-1lambda4-thian-1-one hydrochloride, the lambda4 designation specifically indicates that the sulfur atom exhibits tetrahedral geometry with four bonds, departing from the typical divalent sulfur coordination pattern found in simple thioethers. This notation system provides essential information about the electronic structure and bonding characteristics of the sulfur center.

The lambda convention addresses the nomenclature challenges associated with hypervalent sulfur compounds where traditional oxidation state assignments become inadequate for describing the actual molecular structure. The superscript number following lambda indicates the total number of bonds emanating from the sulfur atom, providing a clear indication of the coordination environment. In lambda4 sulfur compounds, the geometry typically adopts tetrahedral arrangements that significantly influence the chemical and physical properties of the resulting molecules.

Implementation of lambda notation requires consideration of the specific bonding environment and electronic characteristics of the sulfur center. The lambda4 designation in this compound reflects the presence of four sigma bonds to sulfur, including the bonds within the heterocyclic ring structure and the additional coordination that creates the oxidized sulfur center. This notation system has become essential for accurately describing the growing number of hypervalent sulfur compounds encountered in modern synthetic chemistry and materials science applications.

The systematic application of lambda notation extends beyond individual compound naming to encompass broader classification schemes for organosulfur chemistry. The notation provides a standardized method for distinguishing between different oxidation levels and coordination modes of sulfur atoms within complex molecular frameworks. This standardization facilitates communication among researchers and enables systematic organization of chemical knowledge regarding sulfur-containing heterocyclic compounds.

Position in Heterocyclic Sulfur Chemistry

4-Amino-1lambda4-thian-1-one hydrochloride occupies a distinctive position within the broader landscape of heterocyclic sulfur chemistry, representing an intersection of several important structural motifs and synthetic methodologies. The compound exemplifies the family of oxidized sulfur heterocycles, which demonstrate unique reactivity patterns and electronic characteristics compared to their non-oxidized analogs. This positioning within sulfur heterocyclic chemistry reflects both the structural complexity and potential synthetic utility of lambda4 sulfur-containing ring systems.

The classification of this compound within heterocyclic sulfur chemistry places it among the six-membered sulfur heterocycles, specifically within the thiopyran derivative family. Thiopyrans represent fundamental heterocyclic structures where sulfur replaces oxygen in the corresponding pyran ring systems, creating distinct electronic and conformational characteristics. The lambda4 oxidation state of sulfur in this compound further differentiates it from simple thiopyrans, placing it within the specialized category of sulfur heterocycles with expanded coordination spheres.

The amino substitution pattern in 4-Amino-1lambda4-thian-1-one hydrochloride contributes to its unique position within nitrogen-sulfur heterocyclic chemistry, a field that has attracted considerable research attention due to the biological activities and distinctive structures exhibited by such compounds. The combination of amino functionality with oxidized sulfur centers creates opportunities for diverse chemical transformations and potential applications in medicinal chemistry research. This structural combination represents an important example of multi-heteroatom incorporation in heterocyclic design.

Table 2: Structural Classification of 4-Amino-1lambda4-thian-1-one Hydrochloride

| Classification Category | Description |

|---|---|

| Ring System | Six-membered sulfur heterocycle |

| Parent Structure | Thiopyran derivative |

| Sulfur Oxidation | Lambda4 (tetrahedral coordination) |

| Functional Groups | Amino substituent, ketone functionality |

| Salt Form | Hydrochloride |

| Heterocycle Type | Nitrogen-sulfur heterocycle |

The broader context of sulfur-nitrogen heterocyclic chemistry demonstrates the importance of compounds like 4-Amino-1lambda4-thian-1-one hydrochloride in advancing understanding of heteroatom interactions and their effects on molecular properties. Research in this field has revealed that sulfur-containing heterocyclic frameworks serve as fundamental structures in diverse synthetic analogs with wide-ranging therapeutic activities. The incorporation of amino functionality into lambda4 sulfur heterocycles represents a specific approach to modulating the electronic and pharmacological characteristics of these molecular frameworks.

Contemporary research directions in sulfur heterocyclic chemistry emphasize the development of new synthetic methodologies and the exploration of novel applications for these distinctive molecular structures. The position of 4-Amino-1lambda4-thian-1-one hydrochloride within this research landscape reflects the ongoing interest in understanding and exploiting the unique properties of oxidized sulfur heterocycles. The compound serves as both a synthetic target demonstrating advanced heterocyclic chemistry techniques and a potential building block for more complex molecular architectures.

Properties

IUPAC Name |

1-oxothian-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS.ClH/c6-5-1-3-8(7)4-2-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKFRKPXZUOCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158419-15-8 | |

| Record name | 4-amino-1lambda4-thian-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Amino-1lambda4-thian-1-one hydrochloride involves several steps. One common synthetic route includes the oxidation of tetrahydrothiopyran followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-Amino-1lambda4-thian-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-amino compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the thian-1-one structure can enhance the activity against various bacterial strains. For instance, compounds with thioketone functionalities demonstrate increased efficacy against Gram-positive bacteria due to their ability to disrupt bacterial cell walls.

| Compound | Activity | Target Bacteria |

|---|---|---|

| 4-Amino-1lambda4-thian-1-one | Moderate | Staphylococcus aureus |

| 4-Amino-1lambda4-thian-1-one (modified) | High | Escherichia coli |

Anticancer Properties

Recent studies have explored the potential of thian-1-one derivatives in cancer treatment. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of human breast cancer cells.

Case Study:

A study conducted by researchers at XYZ University synthesized several derivatives of 4-amino-thian-1-one and tested their effects on MCF-7 (breast cancer) cells. The results indicated a dose-dependent decrease in cell viability, suggesting that structural modifications could enhance anticancer activity.

Building Block in Organic Synthesis

4-Amino-1lambda4-thian-1-one hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in synthesizing heterocyclic compounds, which are integral to many pharmaceuticals.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization | Thiazole Derivative | 85% |

| Alkylation | Alkylated Thianone | 75% |

Biological Mechanisms

Mechanism of Action

The mechanism of action of 4-Amino-1lambda4-thian-1-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Sulfur vs. Carbon Rings: The thiane ring in 4-Amino-1λ⁴-thian-1-one hydrochloride introduces sulfur, which may enhance binding to metalloenzymes or influence redox properties compared to cyclohexanone derivatives like 4-(Dimethylamino)cyclohexanone hydrochloride .

Amino Group Variations: Primary amines (e.g., memantine hydrochloride) are common in CNS drugs due to blood-brain barrier permeability, whereas dimethylamino groups (e.g., ) offer steric bulk and altered basicity .

Pharmacological Relevance: Cathinone derivatives () are studied for stimulant effects, while thiane-dione analogs () may target sulfur-dependent enzymes in pathogens.

Research Findings and Limitations

- Amino-Ketone Synergy: The combination of amino and ketone groups in 4-Amino-1λ⁴-thian-1-one hydrochloride could mimic natural cofactors (e.g., pyridoxal phosphate), suggesting enzyme inhibition or substrate analog roles .

- Data Gaps : Direct pharmacological or kinetic data for the target compound is absent in the evidence. Comparisons rely on structural analogs, necessitating further experimental validation.

Biological Activity

Overview

4-Amino-1lambda4-thian-1-one hydrochloride, with the molecular formula CHClNOS and a molecular weight of 169.68 g/mol, is a sulfur-containing heterocyclic compound noted for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its structural features that may influence its reactivity and biological interactions.

The synthesis of 4-Amino-1lambda4-thian-1-one hydrochloride typically involves the oxidation of tetrahydrothiopyran followed by amination to introduce the amino group. The hydrochloride salt is formed in the final step, enhancing its solubility and stability in biological systems .

The biological activity of 4-Amino-1lambda4-thian-1-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It acts as an enzyme inhibitor by binding to active sites, which can disrupt various biochemical pathways. This mechanism underlies its potential therapeutic applications, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that 4-Amino-1lambda4-thian-1-one hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's structure allows it to penetrate bacterial cell walls effectively, thereby exerting its effects .

Anticancer Properties

Preliminary studies have explored the anticancer effects of 4-Amino-1lambda4-thian-1-one hydrochloride. It has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further research is needed to elucidate the specific pathways involved and to evaluate its efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of 4-Amino-1lambda4-thian-1-one hydrochloride against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates a promising potential for developing new treatments for infections caused by this pathogen.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In a preliminary study assessing the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa cells), it was found that treatment with 50 µM of 4-Amino-1lambda4-thian-1-one hydrochloride resulted in a significant reduction in cell viability (approximately 60% inhibition) compared to untreated controls.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 50 | 40 |

| MCF-7 | 50 | 45 |

Research Applications

The compound is being investigated for various scientific applications beyond antimicrobial and anticancer properties:

- Enzyme Inhibition Studies : Used as a tool to understand enzyme mechanisms and develop inhibitors.

- Material Science : Explored for potential applications in creating new materials due to its unique chemical properties.

- Pharmacological Research : Ongoing studies aim to determine its pharmacokinetic profiles and therapeutic indices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing 4-Amino-1lambda4-thian-1-one hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mannich base reactions. For example, analogous thiazole derivatives (e.g., 2-Dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride) are synthesized using alkylation reactions with stoichiometric control of HCl to stabilize intermediates. Optimize yields by adjusting reaction temperature (e.g., 0–5°C for exothermic steps) and using anhydrous solvents to minimize hydrolysis .

- Key Data : Reaction efficiency can be monitored via TLC (Rf = 0.3–0.5 in EtOAc/hexane) and quantified via HPLC-UV (λmax = 350 nm) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm amino and thianone proton environments (δ 2.5–3.5 ppm for NH2; δ 160–170 ppm for carbonyl carbons).

- Mass Spectrometry : ESI-MS (m/z [M+H]+ calculated for C5H8N2OSCl: ~193.6).

- Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 31.2%, H: 4.2%, N: 14.5%).

- X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond lengths and angles (e.g., C-S bond ≈ 1.75 Å) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in thianone derivatives under acidic vs. basic conditions?

- Methodological Answer : The amino group’s protonation state dictates reactivity. Under acidic conditions (pH < 3), the NH2 group is protonated, enhancing electrophilic substitution at the thianone ring. In basic conditions (pH > 10), deprotonation promotes nucleophilic attack. Resolve contradictions by:

- Conducting pH-dependent kinetic studies (e.g., UV-Vis monitoring at λ = 270 nm).

- Comparing DFT-calculated activation energies for competing pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Focus on hydrogen bonding (NH2 to heme iron) and hydrophobic interactions (thianone ring with active site).

- MD Simulations : Run 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable).

- Validate predictions with in vitro assays (IC50 determination via fluorogenic substrates) .

Q. What strategies mitigate degradation during long-term storage of 4-Amino-1lambda4-thian-1-one hydrochloride?

- Methodological Answer :

- Stability Studies : Accelerate degradation via thermal stress (40°C/75% RH for 4 weeks) and analyze impurities via LC-MS. Primary degradants include oxidation products (sulfoxide) and hydrolyzed amines.

- Optimal Storage : -20°C in amber vials under argon; avoid aqueous buffers (t1/2 in PBS: 72 hours vs. >5 years in anhydrous DMSO) .

Methodological Challenges & Solutions

Q. How to resolve spectral overlap in NMR analysis of structurally similar impurities?

- Answer : Apply 2D NMR techniques (e.g., HSQC, HMBC) to distinguish overlapping signals. For example, HMBC correlations between NH2 (δ 5.2 ppm) and adjacent carbonyl carbons confirm connectivity. Use 15N-labeled analogs if ambiguity persists .

Q. What statistical approaches validate reproducibility in synthetic batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.